molecular formula C10H8Cl2O2 B1413620 3,6-Dichloro-2-methylcinnamic acid CAS No. 1807417-17-9

3,6-Dichloro-2-methylcinnamic acid

Cat. No.: B1413620
CAS No.: 1807417-17-9
M. Wt: 231.07 g/mol
InChI Key: YWSOQMRFXACHAL-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methylcinnamic acid is a chemical compound that belongs to the class of cinnamic acids. It is characterized by the presence of two chlorine atoms and a methyl group attached to the cinnamic acid structure. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloro-2-methylcinnamic acid can be synthesized through various methods. One common approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide as a reagent, along with 4-dimethylaminopyridine (4-DMAP) and pyridine as bases. The reaction is typically carried out at reflux temperatures (180-190°C) for 8-12 hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: DDQ is a versatile oxidant used for the oxidation of this compound.

    Reduction: Sodium borohydride is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride typically yields alcohols.

Scientific Research Applications

3,6-Dichloro-2-methylcinnamic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: The compound has shown potential in biological studies due to its antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing therapeutic agents for treating bacterial infections and cancer.

    Industry: It is used in the production of advanced materials, including photoreactive polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3,6-Dichloro-2-methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

    Cinnamic acid: The parent compound, which lacks the chlorine and methyl substituents.

    4-Chlorocinnamic acid: A similar compound with a single chlorine atom at the para position.

    3,4-Dichlorocinnamic acid: A derivative with two chlorine atoms at the meta and para positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-7(2-5-10(13)14)9(12)4-3-8(6)11/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSOQMRFXACHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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